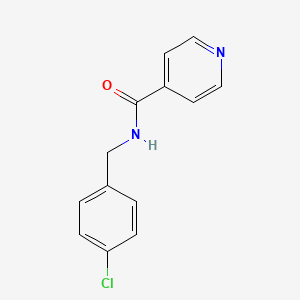

N-(4-chlorobenzyl)isonicotinamide

Description

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXZHPZIXRIFSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198994 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Scientific Research Applications

Antimicrobial Activity

One of the significant applications of N-(4-chlorobenzyl)isonicotinamide is its investigation for antimicrobial properties. Research has shown that certain derivatives of isonicotinic acid exhibit activity against various bacterial strains, including Mycobacterium tuberculosis. Compounds similar to this compound have demonstrated minimal inhibitory concentrations comparable to first-line tuberculosis drugs, indicating their potential as new therapeutic agents .

Enzyme Inhibition

Nicotinamide derivatives, including this compound, have been studied for their ability to inhibit specific enzymes linked to various diseases. For instance, they may act as inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic disorders such as obesity and diabetes. By inhibiting NNMT, these compounds may help regulate metabolic pathways and offer new avenues for treating related conditions .

Antimycobacterial Evaluation

A study focused on synthesizing a series of isonicotinic acid derivatives, including this compound, evaluated their efficacy against M. tuberculosis. The results indicated that some compounds exhibited potent activity with low toxicity to mammalian cells, suggesting their potential as lead compounds in tuberculosis treatment .

NNMT Inhibition

Research into NNMT inhibitors has highlighted the role of nicotinamide derivatives in modulating metabolic pathways. The design of selective NNMT inhibitors using compounds like this compound has shown promise in preclinical models, suggesting potential therapeutic applications in treating metabolic syndromes .

Summary Table of Applications

Chemical Reactions Analysis

Example Reaction Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Formation of isonicotinoyl chloride | Isonicotinic acid, SOCl₂ | 70–80°C, 2–3 h | 85–90% |

| Amide coupling | 4-chlorobenzylamine, DMF | 0°C → reflux (1–2 h) | 75–95% |

Reaction Mechanism

The synthesis involves a nucleophilic acyl substitution mechanism:

-

Acyl chloride formation : Isonicotinic acid reacts with SOCl₂ to generate the acyl chloride intermediate, releasing HCl and SO₂ .

-

Nucleophilic attack : The amine group of 4-chlorobenzylamine attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.

-

Proton transfer : The intermediate undergoes deprotonation, releasing HCl and forming the amide bond .

Key Functional Group Transformations

-

Halogenation : The 4-chlorobenzyl group contributes to lipophilicity and reactivity. Substitution at the benzyl position enhances stability and may influence biological activity.

-

Amide stability : The amide bond formed is stable under standard conditions but can hydrolyze under acidic or basic environments to regenerate the carboxylic acid and amine .

Biological Activity and Reactivity

The compound exhibits:

-

Enzyme inhibition : Potential interaction with targets like nicotinamide phosphoribosyltransferase (NAMPT) or protein kinase CK2, as observed in structurally similar analogs.

-

Antimicrobial effects : Analogous nicotinamides show activity against gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .

Spectroscopic Data

| Parameter | Value | Source |

|---|---|---|

| Melting point | 146°C | |

| Molecular formula | C₁₃H₁₀ClN₃O | |

| ¹H NMR (δ) | 7.26–7.46 (m, ArH), 8.14–8.45 (m, PyH) |

Limitations and Challenges

-

Yield variability : Synthesis yields depend on reaction conditions (e.g., solvent choice, temperature) .

-

Purity control : Byproducts from side reactions (e.g., hydrolysis of acyl chloride) require purification via recrystallization or chromatography .

This compound’s synthesis leverages classic carbonyl chemistry, with amide bond formation as the central reaction. Its biological activity highlights the importance of structural modifications in optimizing therapeutic potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

a) Isonicotinamide Co-Crystals with p-Aminobenzoic Acid

Isonicotinamide (the parent compound) forms co-crystals with p-aminobenzoic acid (PABA), leveraging aromatic nitrogen atoms and amide groups to create heterosynthon bonds. These co-crystals exhibit enhanced pharmacological properties compared to individual components, such as improved solubility and bioavailability. For instance, the hydrogen-bonding network in these co-crystals stabilizes the supramolecular structure, which is critical for drug formulation .

b) 2-(Allyl(2,6-dimethylpyrimidin-4-yl)amino)-N-(4-chlorobenzyl)-3-methylbutanamide (III-5)

This structurally related compound shares the N-(4-chlorobenzyl) moiety but incorporates a pyrimidine ring and branched alkyl chain. Synthesized via multicomponent reactions, III-5 has a molecular weight of 386.92 g/mol and a yield of 68%.

c) N-(4-Chlorobenzyl)-2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

This derivative replaces the pyridine ring with a thienopyrimidine scaffold and introduces a sulfur-containing side chain. The structural modifications likely alter solubility and metabolic stability, as evidenced by its discontinued status in commercial catalogs, possibly due to synthesis challenges or suboptimal pharmacokinetics .

Comparative Data Table

Research Findings and Pharmacological Insights

- This is comparable to isonicotinamide’s role in tuberculosis treatment but with modified specificity due to the chloro-substituent .

- Synthetic Efficiency : Compound III-5’s 68% yield highlights the feasibility of multicomponent reactions for synthesizing complex amides, though scalability may require optimization .

- Derivative Limitations: The discontinuation of thienopyrimidine derivatives underscores the importance of balancing structural complexity with metabolic stability in drug design .

Q & A

Basic Synthesis and Characterization

Q1: What are the most efficient synthetic routes for N-(4-chlorobenzyl)isonicotinamide, and how can reaction conditions be optimized for higher yields? A: The compound is typically synthesized via multicomponent reactions (MCRs) or coupling reactions. For example:

- Ugi reaction: Using 4-chlorobenzylamine, isonicotinic acid derivatives, and an isocyanide (e.g., tert-butyl isocyanide) in methanol at 60°C yields ~68% product after purification via column chromatography .

- Aryl isocyanate coupling: Reacting isoniazid (INH) with 4-chlorobenzyl isocyanate in dry dichloromethane (DCM) with triethylamine as a base achieves yields up to 97% .

Optimization strategies: Adjust solvent polarity (e.g., DCM vs. isopropanol), use anhydrous conditions, and monitor reaction progress via TLC. Purification methods (e.g., recrystallization in isopropanol) improve purity .

Structural Confirmation

Q2: Which analytical techniques are critical for confirming the structure of this compound? A:

- NMR spectroscopy: 1H-NMR (δ 8.6–8.8 ppm for pyridine protons, δ 4.5 ppm for benzyl CH2) and 13C-NMR (δ 165 ppm for amide carbonyl) verify functional groups .

- HRMS: Exact mass analysis (e.g., m/z 275.06 [M+H]+) confirms molecular formula (C13H11ClN2O) .

- IR spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O) and ~1550 cm⁻¹ (aromatic C-Cl) support structural assignments .

Biological Activity Profiling

Q3: How can researchers evaluate the biological activity of this compound in receptor-targeted assays? A:

- TRPV1 antagonism: Use calcium flux assays in HEK293 cells expressing TRPV1 receptors. IC50 values can be determined via dose-response curves (e.g., reference compound: N-(4-chlorobenzyl)thiourea derivatives with IC50 < 1 µM) .

- Kinase inhibition: Screen against RAF kinases using biochemical assays (e.g., ADP-Glo™ kinase assay). Structural analogs like RAF inhibitors show IC50 values in the nanomolar range .

- Antimicrobial testing: Employ broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus), with MIC values compared to standard antibiotics .

Advanced Pharmacokinetic Optimization

Q4: What strategies improve the metabolic stability and clearance profile of this compound derivatives? A:

- Reduce lipophilicity: Introduce polar groups (e.g., morpholine or hydroxyethoxy substituents) to lower logP values. For example, analogs with logP < 3 show improved hepatic stability .

- Block metabolic hotspots: Fluorination at the benzyl position or methyl substitution on the pyridine ring reduces CYP450-mediated oxidation .

- In silico modeling: Use tools like SwissADME to predict ADME properties and prioritize derivatives with optimal topological polar surface area (TPSA > 60 Ų) .

Computational and Mechanistic Studies

Q5: How can molecular docking and dynamics simulations guide the design of this compound analogs? A:

- Docking studies: Use AutoDock Vina to model interactions with target receptors (e.g., RAF kinase). Key interactions include hydrogen bonding with the kinase hinge region (e.g., pyridine N with Cys532) and hydrophobic contacts with the benzyl group .

- MD simulations: Run 100-ns simulations (AMBER force field) to assess binding stability. Metrics like root-mean-square deviation (RMSD < 2 Å) indicate stable ligand-receptor complexes .

- Free energy calculations: Apply MM-GBSA to rank binding affinities. For example, analogs with ΔG < -40 kcal/mol show strong inhibitory potential .

Addressing Data Contradictions

Q6: How should researchers resolve discrepancies in reported biological activities of this compound derivatives? A:

- Validate assay conditions: Ensure consistent cell lines (e.g., HCT-116 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., luminescence vs. fluorescence) .

- Replicate synthesis: Confirm compound purity (>95% via HPLC) and stereochemistry (e.g., chiral HPLC for enantiomers) .

- Meta-analysis: Compare data across studies using standardized metrics (e.g., pIC50 values) and exclude outliers from non-peer-reviewed sources .

Scale-Up Challenges

Q7: What are the critical factors for scaling up this compound synthesis without compromising yield? A:

- Solvent selection: Replace DCM with ethanol or THF for safer large-scale reactions .

- Catalyst loading: Optimize triethylamine or K2CO3 concentrations (typically 1.2–2.0 equivalents) to minimize side products .

- Purification: Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective purification .

Toxicity and Safety

Q8: What preclinical toxicity assays are recommended for this compound? A:

- In vitro cytotoxicity: Test against human hepatocytes (e.g., HepG2 cells) using MTT assays. CC50 values > 50 µM suggest low toxicity .

- Genotoxicity: Conduct Ames tests (OECD 471) with S. typhimurium TA98/TA100 strains to assess mutagenic potential .

- hERG inhibition: Use patch-clamp assays to evaluate cardiac risk (IC50 > 30 µM is desirable) .

Comparative SAR Studies

Q9: How does the 4-chlorobenzyl group influence the bioactivity of isonicotinamide derivatives compared to other substituents? A:

- Electron-withdrawing effects: The chloro group enhances receptor binding via halogen bonding (e.g., with TRPV1 Tyr511) and improves metabolic stability .

- Hydrophobic interactions: Benzyl groups increase lipophilicity, enhancing blood-brain barrier penetration in CNS-targeted analogs .

- Comparative data: Replace with 4-methoxybenzyl to assess solubility trade-offs or 4-fluorobenzyl for reduced steric hindrance .

Regulatory Considerations

Q10: What documentation is essential for patenting novel this compound derivatives? A:

- Synthetic protocols: Detailed procedures with yields, purity data, and spectroscopic validation .

- Biological data: Dose-response curves, selectivity profiles (e.g., kinase panel screens), and in vivo efficacy (e.g., xenograft models) .

- Novelty claims: Prior art searches (e.g., CAS REGISTRY) to confirm structural uniqueness and therapeutic advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.